5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17418094
InChI: InChI=1S/C9H10BrF3N2O/c10-7-5-6(9(11,12)13)14-15(7)8-3-1-2-4-16-8/h5,8H,1-4H2
SMILES:
Molecular Formula: C9H10BrF3N2O
Molecular Weight: 299.09 g/mol

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC17418094

Molecular Formula: C9H10BrF3N2O

Molecular Weight: 299.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C9H10BrF3N2O
Molecular Weight 299.09 g/mol
IUPAC Name 5-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C9H10BrF3N2O/c10-7-5-6(9(11,12)13)14-15(7)8-3-1-2-4-16-8/h5,8H,1-4H2
Standard InChI Key YDTJTTFPDZPXCZ-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)Br

Introduction

PropertyValueSource
Molecular FormulaC9H10BrF3N2O\text{C}_9\text{H}_{10}\text{BrF}_3\text{N}_2\text{O}
Molecular Weight299.09 g/mol
DensityNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated >2 (high lipophilicity)

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process starting from 5-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-16-2), a precursor with a molecular weight of 214.97 g/mol and a boiling point of 226.5°C .

Reaction Pathway:

  • Bromination: The precursor is brominated at the 5-position using N\text{N}-bromosuccinimide (NBS) or elemental bromine.

  • Nucleophilic Substitution: The brominated intermediate reacts with oxan-2-yl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).

5-Bromo-3-(trifluoromethyl)-1H-pyrazole+Oxan-2-yl bromideDMF, 80–100°CK2CO3Target Compound+HBr\text{5-Bromo-3-(trifluoromethyl)-1H-pyrazole} + \text{Oxan-2-yl bromide} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}_2\text{CO}_3} \text{Target Compound} + \text{HBr}

Table 2: Key Synthesis Conditions

ParameterConditionSource
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature80–100°C
Reaction Time12–24 hours

Chemical Reactivity and Mechanistic Insights

The compound exhibits diverse reactivity due to its electron-deficient pyrazole ring and substituents:

Nucleophilic Substitution

The bromine atom at the 5-position is susceptible to nucleophilic displacement. For example, reaction with amines yields 5-amino derivatives, which are valuable intermediates in drug discovery.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the 4-position of the pyrazole ring, enabling functionalization with nitro or sulfonyl groups.

Hydrolysis of the Oxan-2-yl Group

Under acidic conditions, the oxan-2-yl group hydrolyzes to form a hydroxyl group, modifying solubility profiles for specific applications.

Applications in Medicinal Chemistry

Drug Likeness

  • Lipophilicity: The logP value (>2) indicates favorable membrane permeability.

  • Solubility: The oxan-2-yl group confers moderate aqueous solubility (estimated 10–50 μg/mL).

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogues

CompoundKey DifferencesBiological Impact
5-Bromo-3-(trifluoromethyl)-1H-pyrazoleLacks oxan-2-yl groupLower solubility
1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazoleLacks bromine atomReduced electrophilic reactivity

Future Directions

Further research should prioritize:

  • Target Identification: Elucidate specific enzymes/receptors modulated by the compound.

  • SAR Studies: Optimize substituents to enhance potency and selectivity.

  • Toxicological Profiling: Assess acute and chronic toxicity in model systems.

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